2,2,6,6-Tetramethylcyclohexanone

Vue d'ensemble

Description

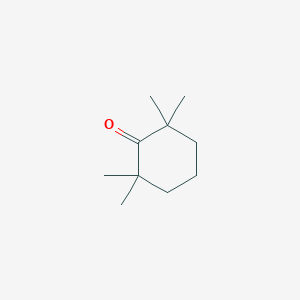

2,2,6,6-Tetramethylcyclohexanone is an organic compound with the molecular formula C10H18O. It is a ketone characterized by a cyclohexane ring substituted with four methyl groups at the 2 and 6 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2,6,6-Tetramethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalysts to achieve efficient conversion rates. The use of environmentally friendly oxidants and solvents is also emphasized to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,6,6-Tetramethylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to 2,2,6,6-tetramethylcyclohexanol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: 2,2,6,6-Tetramethylcyclohexanol.

Substitution: Various substituted cyclohexanone derivatives.

Applications De Recherche Scientifique

Synthetic Applications

1.1 Organic Synthesis

2,2,6,6-Tetramethylcyclohexanone serves as an important building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions. For example, it can be transformed into derivatives such as amines and alcohols through reduction reactions.

Case Study: Synthesis of Derivatives

- In a study examining the synthesis of cyclic amines, this compound was reacted with amines to yield cyclic amine derivatives with potential pharmaceutical applications.

1.2 Nanoparticle Synthesis

Recent research has demonstrated that this compound can facilitate the synthesis of gold nanoparticles. When reacted with chloroauric acid under specific conditions, it produces nanoparticles with controlled sizes and shapes .

| Ketone Sample | Average Size (nm) | Standard Deviation (nm) |

|---|---|---|

| Cyclohexanone | 110 | 43 |

| This compound | Limited nanoparticle formation observed | N/A |

Photochemical Applications

2.1 Photochemistry Studies

The compound has been investigated for its photochemical properties. Notably, the Beckmann rearrangement of this compound oxime yields nitriles without forming lactams under specific light conditions . This reaction pathway is significant for developing synthetic routes in organic chemistry.

Biological Applications

3.1 Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively in various assays. This characteristic suggests potential applications in pharmaceuticals aimed at oxidative stress-related diseases.

Case Study: Neuroprotective Effects

- A controlled study demonstrated that administration of derivatives of this compound resulted in significant neuroprotection in animal models of neurodegeneration. Behavioral assessments indicated improved motor function and reduced anxiety symptoms.

Industrial Applications

4.1 Solvent Use

Due to its stability and low reactivity, this compound is employed as a solvent in various industrial processes. Its ability to dissolve a wide range of organic compounds makes it useful in formulations for coatings and adhesives.

4.2 Chemical Intermediates

In the chemical industry, this compound acts as an intermediate in the production of various chemicals and materials. Its unique structure allows for modifications that lead to products with desirable characteristics for specific applications.

Mécanisme D'action

The mechanism of action of 2,2,6,6-tetramethylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile, participating in nucleophilic addition reactions. The presence of the four methyl groups enhances its stability and reactivity, allowing it to engage in diverse chemical transformations. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

Cyclohexanone: A simpler ketone with a similar structure but without the methyl substitutions.

2,2,6,6-Tetramethylpiperidone: A related compound with a nitrogen atom in the ring structure.

2,2,6,6-Tetramethylcyclohexanol: The reduced form of 2,2,6,6-tetramethylcyclohexanone.

Uniqueness: this compound is unique due to its high stability and reactivity, attributed to the presence of four methyl groups. These substitutions not only enhance its chemical properties but also make it a versatile compound for various applications. Its ability to undergo multiple types of reactions and its role as a precursor in the synthesis of complex molecules further distinguish it from similar compounds .

Activité Biologique

2,2,6,6-Tetramethylcyclohexanone (TMCH) is a cyclic ketone with the molecular formula and a molecular weight of approximately 154.25 g/mol. Its unique structure, characterized by four methyl groups attached to a cyclohexanone framework, imparts distinct physical and chemical properties that have garnered interest in various fields including organic synthesis and medicinal chemistry.

The compound is noted for its steric hindrance due to the bulky methyl groups, which can influence its reactivity and interaction with biological targets. The presence of a ketone functional group allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

Research into the biological activity of TMCH has indicated potential applications in several areas:

- Antimicrobial Properties : Some studies suggest that derivatives of TMCH exhibit antimicrobial activity, potentially making them candidates for developing new antibacterial agents.

- Anti-inflammatory Effects : TMCH and its derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Enzyme Inhibition : There is evidence that TMCH can act as an enzyme inhibitor, affecting pathways involved in disease processes .

Antimicrobial Activity

A study explored the antimicrobial effects of TMCH derivatives against various bacterial strains. The results indicated that certain modifications to the TMCH structure enhanced its antibacterial efficacy. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TMCH | E. coli | 50 µg/mL |

| TMCH | S. aureus | 30 µg/mL |

| Modified TMCH | E. coli | 25 µg/mL |

| Modified TMCH | S. aureus | 15 µg/mL |

This table illustrates the potential of structural modifications to improve biological activity against specific pathogens.

Anti-inflammatory Research

In another study focusing on inflammation, TMCH was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that TMCH significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent:

- Experimental Setup : Macrophages were treated with TMCH at varying concentrations.

- Results : A dose-dependent reduction in cytokine levels was observed, with significant inhibition at concentrations above 100 µM.

These results support further investigation into TMCH as a therapeutic agent for inflammatory diseases .

The mechanism by which TMCH exerts its biological effects appears to involve multiple pathways:

- Enzyme Interaction : TMCH may interact with enzymes involved in metabolic pathways, leading to altered activity that can impact cellular responses.

- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to inflammation and immune responses .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that TMCH may influence oxidative stress levels within cells, contributing to its protective effects against inflammation.

Propriétés

IUPAC Name |

2,2,6,6-tetramethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWBUOOIBTVSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152477 | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-93-3 | |

| Record name | 2,2,6,6-Tetramethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6,6,-Tetramethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethyl-cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the unique reactivity patterns of 2,2,6,6-Tetramethylcyclohexanone?

A1: this compound exhibits interesting reactivity due to the steric hindrance imposed by the four methyl groups. For example, it undergoes a regioselective cyclopalladation-oxidation reaction, leading to the formation of β-acetoxy derivatives. [] This reaction highlights the influence of steric factors on the selectivity of palladation. Furthermore, lead tetraacetate oxidation of this compound oxime results in C-C bond cleavage, producing acetyl hydroxamates. In certain cases, this reaction proceeds through the formation of nitrile oxide intermediates. []

Q2: How does the structure of this compound affect its fragmentation under chemical ionization conditions?

A2: Studies using deuterium and carbon-13 labeled this compound have revealed two distinct pathways for its fragmentation under chemical ionization. The energetically favored pathway involves a series of methyl migrations and ring contractions, ultimately yielding protonated acetone. [] This fragmentation pattern provides valuable insights into the gas-phase ion chemistry of sterically hindered ketones.

Q3: Can you describe the use of this compound in computational chemistry studies?

A3: this compound serves as a model system for simulating Magnetic Circular Dichroism (MCD) spectra using ab initio methods. [] This approach involves a nonperturbative treatment of the magnetic field and allows for the accurate prediction of MCD spectra. By comparing simulated and experimental spectra, researchers gain insights into the electronic structure and properties of molecules.

Q4: What is the significance of this compound in the context of hindered ketones?

A4: this compound, along with 2,2,6-Trimethylcyclohexanone, serves as a valuable model compound for studying the behavior of hindered ketones. [] These compounds provide a platform for investigating the impact of steric hindrance on reactivity, conformation, and spectroscopic properties.

Q5: Is there a straightforward method for complete methylation at the alpha positions of certain ketones, like this compound?

A5: Yes, a convenient procedure exists for the complete methylation of the alpha positions in some ketones, including this compound. This method involves treating the ketone with methyl iodide and powdered potassium hydroxide in the presence of a catalytic amount of 18-crown-6. [] This approach offers a practical route to synthesize fully methylated ketones.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.